4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene
Overview
Description
4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMNB and has a molecular formula of C10H10BrNO2. BMNB is a nitrobenzene derivative that has a bromine atom and a cyclopropyl group attached to its benzene ring.
Mechanism of Action
The mechanism of action of BMNB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. BMNB has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis.
Biochemical and Physiological Effects
BMNB has been shown to have several biochemical and physiological effects in the body. In vitro studies have demonstrated that BMNB inhibits the activity of certain enzymes and proteins, including tubulin, a protein involved in cell division, and topoisomerase II, an enzyme involved in DNA replication. In vivo studies have shown that BMNB has anti-tumor and anti-tuberculosis activity.
Advantages and Limitations for Lab Experiments
BMNB has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BMNB also has some limitations, including its toxicity and potential side effects. Therefore, it is important to use proper safety precautions when working with BMNB in the lab.
Future Directions
There are several future directions for the study of BMNB. One area of research is the development of new drugs based on BMNB for the treatment of cancer and tuberculosis. Another area of research is the synthesis of new compounds based on BMNB for use in materials science. Additionally, further studies are needed to fully understand the mechanism of action of BMNB and its potential side effects.
Conclusion
In conclusion, BMNB is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMNB have been discussed in this paper. Further research is needed to fully understand the potential of BMNB and its applications in various fields.
Scientific Research Applications
BMNB has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, BMNB has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In organic synthesis, BMNB has been used as a building block for the synthesis of other compounds. In materials science, BMNB has been studied for its potential applications in the development of new materials, such as polymers and liquid crystals.
properties
IUPAC Name |
4-bromo-1-(1-methylcyclopropyl)-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(4-5-10)8-3-2-7(11)6-9(8)12(13)14/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIBRRGLOOUUTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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